molecular formula C19H23NO4 B8357036 N-(3,4,5-Trimethoxybenzoyl)-2-(3-methylphenyl) ethylamine

N-(3,4,5-Trimethoxybenzoyl)-2-(3-methylphenyl) ethylamine

Cat. No. B8357036
M. Wt: 329.4 g/mol
InChI Key: HGMKEJCGNGMCJS-UHFFFAOYSA-N
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Patent
USRE034630

Procedure details

A solution of methyl 3,4,5-trimethoxybenzoate (31.3 g, 0.138 mol) and 2-)3-methylphenyl)ethylamine (18.6 g. 0.138 mol) was heated at 180° for 6 h. The dark reaction mixture was taken up in methylene chloride and washed with dilute HCl. The solvent was evaporated and the residue was chromatographed on 150 g of neutral alumina. Elution with methyl chloride/hexane (3:1) removed some by-products and elution with methylene chloride gave nearly pure amide F1 which was recrystallized from i-PrOH to give pure F1 (5.2 g, 11%), mp 105°-108°.
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([O:15][CH3:16])[C:12]=1[O:13][CH3:14])[C:6]([O:8]C)=O.[CH2:17]([NH2:19])[CH3:18]>C(Cl)Cl>[CH3:16][O:15][C:11]1[CH:10]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[C:12]=1[O:13][CH3:14])[C:6]([NH:19][CH2:17][CH2:18][C:3]1[CH:12]=[CH:11][CH:10]=[C:5]([CH3:6])[CH:4]=1)=[O:8]

Inputs

Step One
Name
Quantity
31.3 g
Type
reactant
Smiles
COC=1C=C(C(=O)OC)C=C(C1OC)OC
Name
Quantity
18.6 g
Type
reactant
Smiles
C(C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dark reaction mixture
WASH
Type
WASH
Details
washed with dilute HCl
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on 150 g of neutral alumina
WASH
Type
WASH
Details
Elution with methyl chloride/hexane (3:1)
CUSTOM
Type
CUSTOM
Details
removed
WASH
Type
WASH
Details
some by-products and elution with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)NCCC2=CC(=CC=C2)C)C=C(C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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